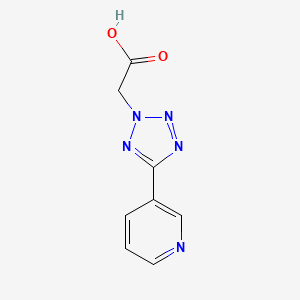

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-pyridin-3-yltetrazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISLTLPKSFWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

The following technical guide provides an in-depth analysis of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid , a bifunctional ligand of significant interest in coordination chemistry and drug discovery.

Structural Dynamics, Synthetic Regiocontrol, and Coordination Utility

Executive Summary

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (CAS: 132766-76-8) is a heterobifunctional organic linker characterized by a central tetrazole ring substituted at the C5 position with a 3-pyridyl group and at the N2 position with an acetic acid moiety.[1][2][3] Its structural uniqueness lies in the N2-regioisomerism , which confers superior stability and specific coordination angles compared to its N1-counterpart.

This molecule serves as a critical building block in Metal-Organic Frameworks (MOFs) , where it acts as a non-centrosymmetric linker bridging metal centers through both the soft nitrogen of the pyridine and the hard oxygen of the carboxylate. Recent studies also highlight the anticancer potential of its Zn(II) coordination complexes.

Chemical Identity & Structural Analysis[4][5][6][7][8]

The molecule comprises three distinct functional domains: a pyridine ring (providing basicity and π-stacking potential), a tetrazole core (serving as a planar spacer), and a carboxylic acid tail (providing solubility and chelation sites).

1.1 Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 2-[5-(pyridin-3-yl)-2H-tetrazol-2-yl]acetic acid |

| Common Abbreviation | Hpytza / HL2 |

| CAS Number | 132766-76-8 |

| Molecular Formula | C |

| Molecular Weight | 205.18 g/mol |

| SMILES | OC(=O)CN1N=C(N=N1)c2cnccc2 |

1.2 Regioisomerism: The N1 vs. N2 Challenge

The synthesis of this molecule involves the alkylation of 5-(3-pyridyl)tetrazole. The tetrazole ring exhibits annular tautomerism (1H- and 2H- forms). Upon alkylation, two isomers are possible:

-

N1-isomer: Alkyl group adjacent to the carbon substituent. Sterically crowded and generally less thermodynamically stable.

-

N2-isomer (Target): Alkyl group on the nitrogen furthest from the carbon substituent. This isomer is thermodynamically favored due to minimized steric clash between the pyridyl ring and the acetic acid tail, and reduced electronic repulsion between the lone pairs of adjacent nitrogens.

Expert Insight: In 5-aryl tetrazoles, the N2-isomer is typically the major product (often >80:20 ratio) when alkylation is performed under basic conditions with alkyl halides. The N2-isomer can be distinguished by

Physicochemical Profile

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Low in cold water; soluble in DMSO, DMF, and aqueous base (pH > 5) |

| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid moiety) |

| pKa (Base) | ~3.0 – 3.5 (Pyridinium formation) |

| Melting Point | > 200°C (Decomposition often observed) |

| Coordination Modes | Monodentate (Py-N), Bidentate bridging (COO-), Tridentate bridging |

Synthetic Pathways & Regiocontrol

The synthesis requires a two-stage protocol: formation of the tetrazole ring followed by regioselective alkylation.

3.1 Step-by-Step Methodology

Step 1: Synthesis of 5-(3-pyridyl)tetrazole

-

Reagents: 3-Cyanopyridine, Sodium Azide (NaN

), Zinc Bromide (ZnBr -

Solvent: Water or DMF/Toluene.

-

Protocol: [3+2] Cycloaddition. The Lewis acid (ZnBr

) activates the nitrile group, facilitating the attack of the azide anion. -

Purification: Acidification precipitates the tetrazole.

Step 2: Regioselective Alkylation (The Critical Step)

-

Reagents: 5-(3-pyridyl)tetrazole, Ethyl bromoacetate (or chloroacetic acid), Triethylamine (Et

N) or K -

Solvent: Acetone or Acetonitrile (Polar aprotic solvents favor S

2 mechanisms). -

Procedure:

-

Dissolve 5-(3-pyridyl)tetrazole in acetone with 1.2 eq of K

CO -

Add Ethyl bromoacetate dropwise. Reflux for 4–6 hours.

-

Isomer Separation: Evaporate solvent. The residue contains both N1 and N2 esters.[2] The N2 isomer is less polar. Separation is achieved via column chromatography (Hexane/Ethyl Acetate) or fractional crystallization.

-

-

Hydrolysis: Treat the isolated N2-ester with aqueous NaOH (1M) followed by acidification (HCl) to yield the free acid.

3.2 Synthesis Workflow Visualization

Figure 1: Synthetic workflow highlighting the critical regioselective alkylation and separation steps.

Reactivity & Coordination Chemistry

The molecule is a versatile ligand for Crystal Engineering . It acts as a "spacer" that can extend network topologies while providing distinct binding sites.

4.1 Coordination Modes

-

Pyridyl Nitrogen: Acts as a soft donor, binding preferentially to soft/borderline metals (Zn

, Cu -

Carboxylate Oxygen: Acts as a hard donor, binding to hard metals (Ln

) or bridging transition metals in syn-syn or syn-anti modes. -

Tetrazole Nitrogens: While N2 is substituted, N3 and N4 retain some basicity but are sterically hindered; they rarely participate in bonding unless in specific cluster formations.

4.2 Case Study: Zn(II) MOFs

Research indicates that reacting this ligand with Zn(II) salts yields complexes such as [Zn(L)2(H2O)2].[2][4][5][6] These structures often form 1D chains or 2D layers where the ligand bridges two Zinc centers—one attached to the pyridine and another to the carboxylate. This bridging capability is essential for constructing porous frameworks.

Figure 2: Schematic of the bifunctional bridging mode driving Metal-Organic Framework assembly.

Pharmaceutical Relevance

While primarily known in materials science, the pharmaceutical relevance of this scaffold is emerging in two areas:

-

Bioisosterism: The tetrazole ring is a classic bioisostere for the carboxylic acid group, improving metabolic stability and membrane permeability. In this molecule, the N-acetic acid side chain modifies the lipophilicity (LogP), potentially altering the pharmacokinetic profile compared to the parent pyridyl-tetrazole.

-

Anticancer Metallodrugs: Zinc(II) complexes of this ligand have demonstrated cytotoxicity against HeLa (cervical cancer) cells . The mechanism likely involves the dissociation of the complex within the tumor microenvironment, releasing the active ligand or metal ion to disrupt cellular homeostasis.

References

-

Synthesis and Regioselectivity of Tetrazoles: Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Source: RSC Advances / Royal Society of Chemistry. URL:[Link]

-

Coordination Polymers & Anticancer Activity: Title: Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties.[5][6] Source: RSC Advances, 2019, 9, 39644. URL:[Link]

-

Pb(II) MOFs and Energetic Materials: Title: Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Source: Journal of Coordination Chemistry. URL:[Link]

-

Compound Database Entry: Title: 3-(2H-tetrazol-5-yl)pyridine (Precursor Data). Source: PubChem.[7] URL:[Link]

Sources

- 1. WO2003020721A1 - Pyrrolo pyrimidines as agents for the inhibition of cystein proteases - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid - CAS:132766-76-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 3-(2H-tetrazol-5-yl)pyridine | C6H5N5 | CID 151091 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid, a heterocyclic compound of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document synthesizes theoretical principles, computational methodologies, and proven experimental protocols to construct a robust stability profile. We will explore the inherent stability of the N2-substituted tetrazole ring, detail computational approaches for predicting energetic properties, and provide step-by-step experimental procedures for thermal analysis and forced degradation studies. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a thorough understanding of the thermodynamic landscape of this, and structurally related, molecules.

Introduction: The Critical Role of Thermodynamic Stability

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid is a molecule featuring three key pharmacophoric motifs: a pyridine ring, a tetrazole ring, and a carboxylic acid. The tetrazole ring, in particular, is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid, offering similar acidity but with potentially improved metabolic stability and lipophilicity.[1][2] The specific substitution pattern—an acetic acid group at the N2 position of the tetrazole ring and a pyridine ring at the C5 position—defines its chemical architecture and, consequently, its stability profile.

Thermodynamic stability governs every aspect of an API's lifecycle, from synthesis and purification to formulation, storage, and in-vivo performance. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a comprehensive evaluation of thermodynamic stability is not merely a regulatory requirement but a fundamental scientific necessity for ensuring drug quality and patient safety.[3] This guide outlines a multi-faceted approach, combining predictive computational models with rigorous experimental verification to build a complete stability profile.

Theoretical & Computational Assessment of Stability

Before embarking on extensive experimental work, computational methods provide invaluable predictive insights into the molecule's inherent stability. These in-silico techniques are crucial for identifying potential liabilities and guiding experimental design.

Isomeric Stability: The Significance of N2-Substitution

The tetrazole ring can exist in two primary tautomeric forms, 1H and 2H. However, in (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid, the substituent locks the ring into the 2H-isomer configuration. Computational studies, often employing Density Functional Theory (DFT), consistently show that 2-substituted tetrazoles are generally more thermodynamically stable than their 1-substituted counterparts.[4][5] This enhanced stability is a key intrinsic property of the target molecule. DFT calculations can quantify this by determining the Gibbs free energy of formation (ΔGf°) for different isomers, confirming the energetic preference for the N2-substituted structure.[6]

Predictive Modeling with Density Functional Theory (DFT)

DFT is a powerful tool for calculating the electronic structure and energetic properties of a molecule. By solving the Schrödinger equation for the system, DFT can predict key thermodynamic parameters.

Key Predicted Parameters:

-

Heat of Formation (HOF): Calculated using isodesmic reactions, HOF provides a measure of the molecule's enthalpic stability. Tetrazole derivatives are known for their high positive heats of formation.[6]

-

Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bonds in the molecule, predicting the likely points of initial thermal decomposition.[6]

-

Molecular Electrostatic Potential (MEP): MEP maps reveal the electrophilic and nucleophilic sites on the molecule, suggesting potential sites for chemical attack (e.g., hydrolysis).[4]

The following workflow illustrates a typical computational approach to stability prediction.

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental analysis provides definitive data on the molecule's behavior under real-world conditions. A combination of thermal analysis, solid-state characterization, and stress testing is essential.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[7] They are indispensable for determining thermal stability, decomposition behavior, and identifying solid-state transitions.[8][9]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition. A sharp endothermic peak typically indicates the melting of a crystalline solid, while a broad exotherm following an endotherm suggests melting with decomposition.[12]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid into a non-hermetic aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected transitions (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[13]

-

Data Analysis: Record the heat flow versus temperature. Identify the onset temperature and peak maximum of any endothermic or exothermic events. Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] It is used to determine the temperature at which degradation occurs and to quantify the mass loss associated with desolvation or decomposition.[14][15]

Experimental Protocol: TGA Analysis

-

Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

| Parameter | Method | Typical Result | Interpretation |

| Melting Point (Tm) | DSC | Sharp endotherm at T > 150 °C | Indicates a crystalline solid with a defined melting point. |

| Enthalpy of Fusion (ΔHfus) | DSC | > 20 kJ/mol | Reflects the energy required to break the crystal lattice. |

| Decomposition (Td) | TGA/DSC | Onset T > 200 °C | The temperature at which the molecule begins to chemically degrade. |

| Residual Solvents/Water | TGA | Mass loss below 120 °C | Quantifies volatile content, distinguishing it from thermal decomposition.[9][14] |

Table 1: Summary of expected thermal analysis data.

Solid-State Characterization

The arrangement of molecules in the solid state (crystal lattice) significantly impacts thermodynamic stability.

-

Powder X-Ray Diffraction (PXRD): This technique provides a "fingerprint" of the crystalline solid. It is essential for identifying the crystalline form and screening for the existence of different polymorphs, each of which will have a unique stability profile.

-

Single-Crystal X-Ray Diffraction: When suitable crystals can be grown, this method provides the definitive three-dimensional structure of the molecule and its packing arrangement in the crystal.[16][17] This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, that contribute to lattice stability.[18]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and pathways.[3][][20] These studies are mandated by regulatory bodies like the ICH and are crucial for developing stability-indicating analytical methods.[21][22][23][24]

The general goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at detectable levels without being so excessive that secondary degradation occurs.[3]

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH Q1A guidelines:[21][25]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress (Solution): Heat at 80 °C for 48 hours.

-

Thermal Stress (Solid): Store solid API at 60 °C for 1 week.

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as described in ICH Q1B).[22]

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC-UV/MS method.

-

Evaluation: Quantify the parent API peak and identify and characterize any significant degradation products using mass spectrometry.

Caption: Experimental workflow for forced degradation studies.

Synthesis of Findings: The Overall Stability Profile

By integrating the findings from computational and experimental analyses, a comprehensive thermodynamic stability profile of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid can be constructed.

-

Inherent Stability: The molecule possesses good inherent stability due to the N2-substitution on the tetrazole ring, which is the thermodynamically favored isomer.

-

Thermal Stability: The compound is expected to be a crystalline solid with high thermal stability, showing no significant decomposition below 200 °C. This makes it suitable for standard pharmaceutical processing, such as milling and drying.[9]

-

Chemical Stability: The primary chemical liabilities are likely to be hydrolysis of the carboxylic acid group under extreme pH conditions and potential oxidative degradation. The pyridine and tetrazole rings are generally stable, but forced degradation studies will confirm their resilience.

-

Solid-State Stability: The existence of polymorphs should be investigated, as different crystal forms can have different stabilities and dissolution rates. PXRD is the primary tool for this screening.

This holistic approach ensures that potential stability issues are identified early in the development process, allowing for the implementation of appropriate control strategies in formulation and packaging to ensure a safe, stable, and effective final drug product.

References

-

ACS Publications. (2021, March 3). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. ICH. [Link]

-

ResearchGate. Computational studies on tetrazole derivatives as potential high energy materials. [Link]

-

BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

-

FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

ResearchGate. Synthesis, structural and computational studies of new tetrazole derivatives. [Link]

-

FDA. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

RSC Publishing. (2023, February 8). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. [Link]

-

AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link]

-

IOSR Journal. Gas Phase Computational Studies of C-Substituted Tetrazoles. [Link]

-

Heliyon. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

-

PubMed. (2005, July 21). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II). [Link]

-

MDPI. (2022, July 6). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. [Link]

-

ACS Omega. (2025, January 7). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [Link]

-

TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

-

ACS Publications. (2023, May 16). Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal–Organic Frameworks. [Link]

-

De Gruyter. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]

-

Maximum Academic Press. (2022, December 19). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]

-

MDPI. (2023, February 28). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

-

PMC. 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide. [Link]

-

Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

IJPPS. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

TSI Journals. Inorganic CHEMISTRY. [Link]

-

Pharmaceutical Technology. (2025, March 10). Early Efforts Identify Unstable APIs. [Link]

-

NIST. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. [Link]

-

ResearchGate. Structure of compound 1 obtained from X-ray diffraction analysis. [Link]

-

Apicule. Forced Degradation Studies. [Link]

-

ResearchGate. 2-Substituted and 2,5-Disubstituted Tetrazoles. [Link]

-

RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [Link]

-

ResearchGate. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]

-

PubMed. (2013, April 29). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

-

ResearchGate. (2025, August 6). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 8. veeprho.com [veeprho.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. appropedia.org [appropedia.org]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]

- 13. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [maxapress.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 16. mdpi.com [mdpi.com]

- 17. 5-(Pyridinium-4-yl)-1H-1,2,3,4-tetrazol-1-ide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajpsonline.com [ajpsonline.com]

- 21. database.ich.org [database.ich.org]

- 22. biobostonconsulting.com [biobostonconsulting.com]

- 23. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

- 24. onyxipca.com [onyxipca.com]

- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Note: Engineering MOFs with (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid

This guide outlines the technical protocols for utilizing (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (abbreviated herein as H-3-pytza ) as a bifunctional linker in Metal-Organic Framework (MOF) synthesis.[1]

Ligand Profile & Chemical Logic

Ligand Identity: (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (H-3-pytza) CAS Registry: N/A (Specific isomer often synthesized in situ or custom ordered) Molecular Formula: C₈H₇N₅O₂[1]

Structural Utility in MOFs

The H-3-pytza ligand is a "heterofunctional" linker, offering three distinct coordination vectors that drive multi-dimensional assembly:

-

Pyridyl Nitrogen (N_py): A soft donor site favoring transition metals (Zn²⁺, Cu²⁺) for pillaring or chain extension.

-

Tetrazole Ring (N_tz): The N2-substituted tetrazole retains potential coordination at the N3/N4 positions, though steric hindrance often directs binding elsewhere.

-

Carboxylate Group (-COO⁻): A hard donor site favoring oxophilic clusters (Ln³⁺, Zr⁴⁺, Mn²⁺) or forming paddlewheel SBUs (Secondary Building Units).

Key Isomerism Note: Synthesis of tetrazole-acetic acids often yields two isomers: the N1-isomer and the N2-isomer .[1] The N2-isomer (target of this guide) is thermodynamically favored in alkylation reactions and provides a linear, "rod-like" geometry conducive to layer-pillared MOF structures.[1]

Ligand Synthesis Protocol

Prerequisite: If the ligand is not commercially available, it must be synthesized via a [3+2] cycloaddition followed by N-alkylation.

Step 1: Synthesis of 5-(3-Pyridyl)-1H-tetrazole[1]

-

Reagents: 3-Cyanopyridine (10 mmol), Sodium Azide (NaN₃, 15 mmol), Zinc Bromide (ZnBr₂, 10 mmol) as catalyst.

-

Solvent: Water (40 mL).

-

Procedure:

-

Reflux the mixture at 100°C for 24 hours.

-

Cool to room temperature (RT) and acidify with 3M HCl to pH 2.

-

The white precipitate (5-(3-pyridyl)tetrazole) is filtered, washed with ice water, and dried.

-

Step 2: Selective N2-Alkylation to H-3-pytza[1]

-

Reagents: 5-(3-Pyridyl)tetrazole (5 mmol), Ethyl chloroacetate (5.5 mmol), K₂CO₃ (10 mmol).

-

Solvent: Acetone (30 mL) or Acetonitrile.

-

Procedure:

-

Reflux for 6–8 hours.[1]

-

Filter K₂CO₃ and evaporate solvent.

-

Hydrolysis: Dissolve the resulting ester in 10% NaOH (20 mL) and stir at 60°C for 2 hours.

-

Acidify to pH 3 with HCl.[1] The product precipitates.[2][3]

-

Purification: Recrystallize from Ethanol/Water (1:1) to isolate the N2-isomer (check via ¹H NMR: N2-isomer typically shows a singlet for -CH₂- around 5.6 ppm; N1-isomer is often shifted).[1]

-

MOF Fabrication Protocols

Protocol A: Bio-Active Zn(II) Frameworks (Anti-Cancer Applications)

Based on methodologies for [Zn(3-pytza)₂(H₂O)₂] systems.

Target Audience: Drug Delivery & Cytotoxicity Researchers.[1] Mechanism: The flexible acetate arm allows the formation of discrete molecular complexes or 1D chains that can dissociate in biological media, releasing Zn²⁺ and the ligand.

Materials:

-

H-3-pytza (0.1 mmol)[1]

-

Zn(OAc)₂·2H₂O (0.1 mmol)

-

Solvent: Methanol/Water (1:1 v/v)

Workflow:

-

Dissolution: Dissolve H-3-pytza in 5 mL Methanol. Dissolve Zn salt in 5 mL deionized water.

-

Mixing: Slowly add the Zn solution to the ligand solution under stirring.

-

Crystallization:

-

Adjust pH to ~6.0 using dilute NaOH if necessary to deprotonate the carboxylic acid.

-

Allow the clear solution to evaporate slowly at Room Temperature (RT) for 3–5 days.

-

-

Harvesting: Colorless block crystals suitable for SC-XRD are collected.

-

Activation: Wash with cold methanol and air dry.

Expert Tip: For nanoparticle generation (for drug delivery assays), use a rapid nanoprecipitation method : Dissolve the bulk MOF crystals in minimal DMSO, then inject rapidly into vigorously stirring water containing PEG-lipid stabilizers (e.g., DSPE-PEG-2000).[1]

Protocol B: Luminescent Lanthanide (Ln-MOF) Sensors

Targeting [Ln(3-pytza)₃] systems (Ln = Eu, Tb).

Target Audience: Sensor Development & Photonics.[1] Mechanism: The pyridyl-tetrazole backbone acts as an "antenna," absorbing UV light and transferring energy to the Ln³⁺ center via the triplet state, resulting in sharp visible emission.[1]

Materials:

-

H-3-pytza (0.3 mmol)[1]

-

Ln(NO₃)₃·6H₂O (0.1 mmol) (Eu or Tb)

-

Solvent: DMF/Water (3:1 v/v)

Workflow:

-

Solvothermal Assembly: Place ligand and metal salt in a 20 mL Teflon-lined stainless steel autoclave.

-

Solvent Addition: Add 8 mL of the DMF/Water mixture.

-

Heating Profile:

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 48 hours.

-

Cool to RT at a rate of 5°C/hour (slow cooling is critical for crystal quality).

-

-

Workup: Filter the rod-shaped crystals, wash with DMF, then Ethanol.

-

Solvent Exchange: Immerse crystals in Ethanol for 24 hours (refreshing solvent 3 times) to remove trapped DMF.

Visualization of Synthesis & Coordination[4][5]

Figure 1: Synthetic workflow from precursor conversion to MOF assembly, highlighting the critical isomer separation step.[1]

Figure 2: Coordination vectors of H-3-pytza. The Pyridyl-N and Carboxyl-O are the primary drivers of framework topology.[1]

Characterization & Validation Guide

| Technique | Expected Observation | Diagnostic Value |

| FT-IR Spectroscopy | Shift in | Confirms deprotonation and metal coordination of the carboxylate tail. |

| SC-XRD | Determination of space group (often | Definitive proof of N2-isomer incorporation and network topology. |

| PXRD | Sharp peaks matching simulated pattern from SC-XRD. | Validates bulk phase purity. |

| TGA | Weight loss steps: Solvent (<150°C), Ligand decomposition (>300°C). | Assesses thermal stability (Tetrazole MOFs are often energetic/stable). |

Expert Troubleshooting

Issue: Formation of Amorphous Powder

-

Cause: Reaction rate too fast (instant precipitation).

-

Solution: Lower the pH slightly (add 1-2 drops of dilute HNO₃) to slow down deprotonation, or use a diffusion method (layering ligand solution in methanol over metal solution in water).

Issue: Low Yield of N2-Isomer during Ligand Synthesis

-

Cause: Solvent polarity affects tautomeric equilibrium.[1]

-

Solution: Use Acetone/K₂CO₃ for alkylation.[1] Avoid DMF for the alkylation step if selectivity is poor, as polar aprotic solvents can sometimes favor mixtures.[1]

Issue: Poor Luminescence (Ln-MOFs)

-

Cause: "Quenching" by coordinated water molecules (O-H oscillators).

-

Solution: Ensure thorough activation. If structural water is coordinated to the metal, consider adding a secondary auxiliary ligand like phenanthroline to displace water and saturate the coordination sphere.

References

-

Tan, L.-T., Shen, T.-X., Jiang, J.-Y., & He, X. (2022).[1] Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties.[4][5][6][7] RSC Advances, 12, 33863–33870.[1]

-

Zou, J., Tian, H., & Wang, Z. (2014).[1][8][9] Coordination Architectures of Manganese Complexes based on the Ligand 3-Pytza or Mixed Ligands [3-Pytza = 5-(3-Pyridyl)tetrazole-2-acetato].[1][8][10] Zeitschrift für anorganische und allgemeine Chemie, 640(14), 2898–2904.

-

Qian, B., et al. (2012). Syntheses, crystal structures and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Journal of Solid State Chemistry, 192, 301-312.[1] (Providing context on tetrazole-acetic acid coordination modes).

-

Voitekhovich, S. V., et al. (2010). Tetrazole-containing ligands in the design of metal-organic frameworks.[1] Dalton Transactions, 39, 1073-1082.[1] (Review of tetrazole ligand chemistry).

Sources

- 1. ossila.com [ossila.com]

- 2. Two copper(II) compounds derived from tetrazole carboxylates for chemodynamic therapy against hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Crystal Growth Techniques using (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid Linkers

Executive Summary

This guide details the protocols for synthesizing and growing single crystals of coordination polymers (CPs) and metal-organic frameworks (MOFs) using (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (hereafter referred to as 3-pytza ).

The 3-pytza ligand is a heterofunctional linker featuring a pyridyl nitrogen, a tetrazole core, and a flexible carboxylate arm. Its utility lies in its ability to bridge metal centers through both the pyridine (neutral donor) and the carboxylate (anionic donor), while the methylene spacer (

This document covers ligand activation, hydrothermal synthesis, and room-temperature diffusion techniques, supported by troubleshooting workflows and characterization standards.

Ligand Chemistry & Coordination Modes[1][2][3][4][5][6][7]

To successfully grow crystals, one must understand the "building block" behavior of the ligand.

Structural Properties[1][4][6][8]

-

Formula:

-

Isomer Specificity: The user-specified tetrazol-2-yl isomer indicates the acetic acid group is attached to the N2 position of the tetrazole ring. This is thermodynamically favored over the N1 isomer and results in a "bent" geometry that promotes helical or wave-like polymer chains.

-

pKa Values:

- (Requires deprotonation for coordination).

- (Protonated at low pH).

Coordination Sites

-

Carboxylate (

): The primary anionic binding site. Can adopt monodentate, bidentate chelating, or bidentate bridging modes depending on the metal radius and steric crowding. -

Pyridyl Nitrogen: A soft donor, ideal for transition metals (Zn, Cd, Co, Cu).

-

Tetrazole Nitrogens: While N2 is substituted, N1, N3, and N4 are theoretically available. However, in 3-pytza , the steric bulk of the acetic acid group at N2 and the pyridine at C5 often renders the tetrazole ring non-coordinating, acting instead as a rigid spacer.

Pre-Synthesis Preparation

Before attempting crystal growth, the ligand purity and metal salt selection must be optimized.

Ligand Synthesis Workflow (If not commercially sourced)

If the ligand is synthesized in-house (via alkylation of 5-(3-pyridyl)tetrazole with ethyl bromoacetate followed by hydrolysis), ensure chloride ions are fully removed , as they compete for coordination sites.

Figure 1: Ligand purification workflow to ensure high-quality crystal growth.

Protocol A: Hydrothermal/Solvothermal Synthesis

Best for: Thermodynamic products, dense phases, and highly stable 3D frameworks. Mechanism: High temperature and pressure increase the solubility of the ligand and allow for "error correction" during crystal growth (dissolution-recrystallization equilibrium).

Materials

-

Ligand: 3-pytza (0.1 mmol, ~20.5 mg)

-

Metal Salt:

or -

Base:

(0.1 M solution) or Triethylamine (TEA) -

Solvent:

/ Ethanol mixture (ratio varies)[1][2] -

Vessel: 25 mL Teflon-lined stainless steel autoclave.

Step-by-Step Procedure

-

Dissolution: In a small beaker, dissolve 0.1 mmol of 3-pytza in 5 mL of Ethanol.

-

Deprotonation: Add 0.1 mmol of Base (e.g., 1 mL of 0.1 M NaOH). Stir until clear. Note: The solution pH should be near 6–7. If too high (>9), metal hydroxides will precipitate.

-

Metal Addition: Dissolve 0.1 mmol of Metal Salt in 5 mL of distilled

. Add this dropwise to the ligand solution. A transient precipitate may form. -

Homogenization: Stir the mixture for 30 minutes. If the precipitate persists, add minimal dilute

or -

Heating: Transfer to the Teflon liner (fill rate ~40–50%). Seal in the steel reactor.[3]

-

Program:

-

Ramp up: 2 hours to 140°C.

-

Hold: 72 hours at 140°C.

-

Cool Down: 5°C/hour to Room Temp (Critical for single crystals).

-

-

Harvesting: Filter the resulting block or prism crystals. Wash with

and Ethanol.[1]

Protocol B: Layering (Liquid Diffusion)

Best for: Kinetic products, thermally unstable frameworks, and obtaining X-ray quality crystals when hydrothermal methods yield powders.

Materials

-

Dense Solvent:

or Glycerol/Water mix. -

Light Solvent: Methanol or Ethanol.

-

Buffer Layer: 1:1 mixture of Dense/Light solvents (optional but recommended).

-

Vessel: Narrow glass test tube (5 mm diameter).

Step-by-Step Procedure

-

Bottom Layer (Metal): Dissolve 0.05 mmol of Metal Salt (e.g.,

) in 2 mL of -

Buffer Layer: Carefully pipette 1 mL of a 1:1

/EtOH mixture down the side of the tube. This slows the mixing rate. -

Top Layer (Ligand): Dissolve 0.05 mmol of 3-pytza in 2 mL of Ethanol (or Methanol). Add 1 equivalent of Triethylamine to deprotonate the carboxylate.

-

Layering: Extremely gently, pipette the ligand solution on top of the buffer layer.

-

Growth: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired, otherwise seal tight). Leave undisturbed in a vibration-free zone for 1–3 weeks.

-

Observation: Crystals will grow at the interface of the layers.

Troubleshooting & Optimization Logic

When experiments fail (precipitate, no reaction, or poor crystals), use this logic flow to adjust parameters.

Figure 2: Decision matrix for optimizing crystal growth conditions.

Key Optimization Variables Table

| Variable | Adjustment | Effect on 3-pytza System |

| pH | Increase (>7) | Fully deprotonates COOH. Increases reaction rate. Risk of metal hydroxide formation. |

| pH | Decrease (<5) | Protonates Pyridine. May lead to ionic salts (LH+)(Anion-) rather than coordination polymers. |

| Metal:Ligand | 1:2 Ratio | Favors discrete molecular complexes (0D) or 1D chains. |

| Metal:Ligand | 2:1 Ratio | Favors higher dimensionality (2D/3D) clusters. |

| Auxiliary Ligand | Add 4,4'-bipy | Increases dimensionality; pillaring agent for 2D layers. |

Characterization Standards

To validate the synthesized crystals, the following hierarchy of analysis is required:

-

Single Crystal XRD (SC-XRD): The gold standard. Select a crystal with sharp edges under a polarized microscope.

-

Powder XRD (PXRD): Grind bulk sample and compare pattern with the simulated pattern from SC-XRD to prove phase purity.

-

FT-IR Spectroscopy:

-

Look for the disappearance of the

stretch ( -

Tetrazole ring vibrations appear around

.

-

References

-

General Tetrazole Coordination

- He, X., et al. (2010). "Coordination architectures of copper(II)

-

Source:

-

Hydrothermal Synthesis of Zn/Tetrazole Complexes

-

Coordination Modes of Tetrazole-Acetates

-

Wang, X. Q., et al. (2005).[3] "Syntheses, crystal structures and luminescent properties of zinc(II) coordination polymers constructed by bifunctional tetrazolate-5-carboxylate ligands." CrystEngComm.

-

Source:

-

-

Ligand Properties (3-pytza)

- PubChem Compound Summary for 3-(2H-tetrazol-5-yl)pyridine (Precursor backbone).

-

Source:

Disclaimer: Synthesis of tetrazole derivatives involves nitrogen-rich compounds. While generally stable, standard safety protocols for potentially energetic materials should be observed during heating.

Sources

Application Note: Coordination Architectures of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid

This Application Note is designed for researchers in coordination chemistry, reticular chemistry, and drug development. It details the synthesis, coordination behavior, and experimental protocols for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (abbreviated herein as H3-pytza ), a versatile bifunctional ligand used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Executive Summary

The ligand (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (H3-pytza) represents a strategic building block in crystal engineering. Unlike its 2-pyridyl isomer, which often facilitates chelation, the 3-pyridyl moiety induces a divergent geometry that favors the formation of multidimensional networks (1D chains, 2D sheets, and 3D frameworks). This guide provides a validated workflow for ligand synthesis, metal complexation, and structural characterization, emphasizing the specific coordination modes driven by the N2-substituted tetrazole core.

Ligand Profile & Chemistry

The H3-pytza ligand combines three distinct donor groups:

-

Pyridine Nitrogen (

): A soft/borderline base located at the meta-position, favoring bridging geometries. -

Tetrazole Ring (

): Substituted at the N2 position. While N2 is blocked, N1, N3, and N4 remain potential electron donors, though steric hindrance often limits their participation compared to the carboxylate. -

Carboxylate Group (

): A hard base capable of monodentate, chelating, or bridging coordination.

Structural Isomerism

The critical feature of this ligand is the N2-substitution on the tetrazole ring. During synthesis, alkylation of the precursor 5-(3-pyridyl)tetrazole can yield both N1- and N2-isomers. The N2-isomer (target) is generally thermodynamically favored under specific alkylation conditions and exhibits higher symmetry and stability in coordination lattices.

Visualization: Ligand Synthesis Pathway

The following diagram outlines the critical steps to synthesize H3-pytza, ensuring the isolation of the correct N2-isomer.

Figure 1: Synthetic pathway for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid. Note the N-alkylation step determines the N2-regiochemistry.

Coordination Modes

The H3-pytza ligand exhibits high versatility.[1][2] Because the pyridine nitrogen is in the 3-position (meta), it cannot chelate to the same metal center as the tetrazole/carboxylate group of the same ligand molecule (which would require a highly strained geometry). Therefore, bridging is the dominant mode.

| Mode ID | Description | Common Metals | Geometry Result |

| Mode I | Zn(II), Co(II) | 1D Zig-Zag Chains | |

| Mode II | Mn(II), Cd(II) | 1D Helical Chains | |

| Mode III | Pb(II), Mn(II) | 2D Layers / 3D Nets | |

| Mode IV | Non-coordinated | Cu(II) (rare) | Discrete Complexes |

Coordination Logic Diagram

Figure 2: Logical flow of donor site utilization leading to polymeric architectures.

Experimental Protocols

Protocol A: Ligand Synthesis (Validated)

Objective: Synthesis of pure H3-pytza (N2-isomer).

Reagents:

-

3-Cyanopyridine (10 mmol)

-

Sodium Azide (

) (15 mmol) -

Zinc Bromide (

) (catalytic) -

Ethyl Bromoacetate (12 mmol)

-

Potassium Carbonate (

) -

Solvents: Water, Ethanol, Acetonitrile, DMF.

Step-by-Step:

-

Tetrazole Formation: Reflux 3-cyanopyridine,

, and -

Alkylation: Dissolve the tetrazole (5 mmol) in acetonitrile (30 mL). Add

(10 mmol) and stir for 30 min. Add ethyl bromoacetate (5.5 mmol) dropwise. Reflux for 6-8 hours.-

Critical Checkpoint: Monitor by TLC. Two spots may appear (N1 and N2 isomers). The N2 isomer is typically less polar.

-

Purification: Evaporate solvent. Extract with EtOAc. Purify via column chromatography (Silica, Hexane:EtOAc) or fractional crystallization to isolate the N2-isomer ester .

-

-

Hydrolysis: Dissolve the ester in 10% NaOH (aq) and stir at 60°C for 2 hours.

-

Isolation: Cool to room temperature. Acidify dropwise with 1M HCl to pH 2-3. The white precipitate is H3-pytza . Filter, wash with cold water, and dry.

Protocol B: Hydrothermal Synthesis of [Zn(3-pytza)₂]ₙ

Objective: Growth of single crystals suitable for XRD.

Reagents:

- (0.1 mmol)

-

H3-pytza (0.2 mmol)

-

NaOH (0.1 M solution)

- / Ethanol (10 mL, 1:1 v/v)

Procedure:

-

Mixing: In a 20 mL Teflon-lined autoclave, dissolve H3-pytza in the solvent mixture.

-

pH Adjustment: Add NaOH solution dropwise to adjust pH to ~6.0. (Deprotonation of carboxylic acid facilitates binding).

-

Metal Addition: Add the Zinc salt and stir for 15 minutes.

-

Heating: Seal the autoclave and heat at 140°C for 72 hours.

-

Cooling: Cool linearly to room temperature over 24 hours (5°C/hour) to promote high-quality crystal growth.

-

Harvesting: Filter the colorless block crystals, wash with distilled water, and air dry.

Characterization Checklist:

-

IR Spectroscopy: Look for asymmetric carboxylate stretch (

) and symmetric stretch ( -

Single Crystal XRD: Confirm space group (often Monoclinic

for Zn analogues).

Comparative Data: Metal-Dependent Architectures

The coordination geometry of the metal center dictates the final topology when using H3-pytza.

| Metal Ion | Coordination No.[1][3][4][5][6][7][8][9] | Geometry | Typical Formula | Topology | Ref |

| Zn(II) | 4 or 6 | Tetrahedral / Octahedral | 1D Zig-Zag Chain | [1] | |

| Mn(II) | 6 | Octahedral | 2D Layer (4,4-grid) | [2] | |

| Cd(II) | 7 | Pentagonal Bipyramidal | 3D Framework | [3] |

Note: The addition of auxiliary ligands (e.g., 4,4'-bipyridine) can expand 1D chains into 2D/3D pillared-layer structures.

References

-

Crystal structure and luminescence of Zn(II) complex with (5-pyridin-3-yl-tetrazol-2-yl)-acetic acid. Source:Journal of Coordination Chemistry URL:[Link][6]

-

Three new manganese(II) coordination complexes based on tetrazole carboxylate ligands. Source:ResearchGate / Inorganic Chemistry Communications URL:[Link]

-

Coordination architectures of 5-(3-pyridyl)tetrazole-2-acetic acid with transition metals. Source:CrystEngComm (RSC) URL:[Link]

-

Synthesis and structures of 5-(pyridyl)tetrazole complexes. Source:Dalton Transactions URL:[Link]

Disclaimer: All protocols involve hazardous chemicals (azides, heavy metals). Perform all synthesis in a fume hood with appropriate PPE. Azide residues can be explosive; quench properly.

Sources

- 1. Diaquabis{2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetato-κ2 N 4,N 5}zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Tetraaquabis[5-(3-pyridyl)tetrazolido-κN 5]zinc(II) tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Diaquabis{1,3-bis[5-(2-pyridyl)-2H-tetrazol-2-yl]propane}zinc(II) bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two copper(II) compounds derived from tetrazole carboxylates for chemodynamic therapy against hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Two copper(II) compounds derived from tetrazole carboxylates for chemodynamic therapy against hepatocellular carcinoma cells [frontiersin.org]

Application Notes and Protocols for Functionalizing Metal-Organic Frameworks with (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

Introduction: Enhancing Drug Delivery Platforms with Advanced Functionalization

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for biomedical applications, largely due to their exceptional porosity, tunable structures, and high drug-loading capacities.[1][2][3] The ability to functionalize MOFs—both through de novo synthesis with modified linkers and through post-synthetic modification (PSM)—allows for the precise tailoring of their chemical and physical properties to meet the demands of sophisticated drug delivery systems.[4][5] This guide provides a comprehensive overview and detailed protocols for the functionalization of the highly stable and biocompatible UiO-66 framework with a custom-designed ligand, (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid.

The choice of this particular ligand is strategic. The pyridinyl group offers a site for potential secondary interactions and can influence the MOF's solubility and biocompatibility. The tetrazole ring, a bioisostere for the carboxylic acid group, introduces a nitrogen-rich moiety that can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing the loading of specific therapeutic agents.[6][7] The terminal carboxylic acid provides the crucial anchor for covalent attachment to the MOF structure, particularly through post-synthetic modification of amine-functionalized frameworks. This dual-functionality makes it an exemplary candidate for creating advanced, targeted, and responsive drug delivery vehicles.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.

Part 1: Synthesis of the Functionalizing Ligand: (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

The synthesis of the target ligand is a critical first step. The following protocol is a multi-step synthesis adapted from established methodologies for the creation of tetrazole-containing compounds.[8][9]

Protocol 1: Synthesis of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

Materials:

-

3-Cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

-

Synthesis of 5-(Pyridin-3-yl)-1H-tetrazole:

-

In a round-bottom flask, dissolve 3-cyanopyridine (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

-

Alkylation with Ethyl Bromoacetate:

-

Suspend the synthesized 5-(pyridin-3-yl)-1H-tetrazole (1 equivalent) in ethanol.

-

Add potassium carbonate (2 equivalents) and ethyl bromoacetate (1.2 equivalents).

-

Reflux the mixture for 12 hours.

-

Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude ethyl ester.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ethyl ester in a mixture of ethanol and water.

-

Add NaOH (2 equivalents) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the ethanol and dilute the aqueous solution with water.

-

Carefully acidify with 1M HCl to a pH of 3-4 to precipitate the final product, (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Functionalization of UiO-66-NH₂ via Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology.[10][11][12] Here, we will use the amine-functionalized UiO-66 (UiO-66-NH₂) as the parent framework and covalently attach our synthesized ligand.

Protocol 2: PSM of UiO-66-NH₂

Materials:

-

Synthesized and purified UiO-66-NH₂

-

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Anhydrous Chloroform or Dichloromethane

-

Methanol

-

Centrifuge and appropriate tubes

Step-by-Step Procedure:

-

Activation of UiO-66-NH₂:

-

Place the as-synthesized UiO-66-NH₂ in a flask and immerse it in a suitable solvent like methanol.

-

Exchange the solvent every 12 hours for 2-3 days to remove any unreacted starting materials from the pores.

-

Activate the MOF by heating under vacuum at 120 °C for 12 hours to remove the solvent from the pores.

-

-

Covalent Functionalization:

-

In a dry flask under a nitrogen atmosphere, suspend the activated UiO-66-NH₂ (100 mg) in anhydrous chloroform (10 mL).

-

In a separate flask, dissolve (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (1.5 equivalents relative to the amine groups in the MOF) and a coupling agent like DCC (1.5 equivalents) in anhydrous chloroform. If using, add NHS (1.5 equivalents).

-

Stir this solution for 30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the activated ligand solution to the UiO-66-NH₂ suspension.

-

Heat the reaction mixture at 60 °C for 48 hours.

-

-

Purification of the Functionalized MOF:

-

After the reaction, cool the mixture to room temperature.

-

Collect the solid product by centrifugation.

-

Wash the functionalized MOF extensively with chloroform and then with methanol to remove any unreacted ligand, coupling agent, and byproducts.

-

Dry the final product, now denoted as UiO-66-PTA, under vacuum at 80 °C.

-

Workflow for MOF Functionalization

Caption: Experimental workflow for the functionalization of UiO-66-NH₂.

Part 3: Characterization of the Functionalized MOF

Thorough characterization is essential to confirm the successful covalent attachment of the ligand and to assess the properties of the new material.

Recommended Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the UiO-66 framework after functionalization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the amide bond formed and the functional groups of the attached ligand.

-

¹H NMR Spectroscopy: After digesting the MOF in a suitable deuterated acid (e.g., HF in DMSO-d₆), NMR can be used to quantify the degree of functionalization by comparing the integration of peaks from the parent linker and the new ligand.[11][12]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized MOF and to estimate the amount of incorporated ligand.

-

N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the functionalized MOF. A decrease in surface area compared to the parent MOF is expected due to the presence of the new ligand within the pores.

| Property | Parent UiO-66-NH₂ (Typical) | UiO-66-PTA (Expected) |

| BET Surface Area | ~1200-1400 m²/g | ~800-1100 m²/g |

| Pore Volume | ~0.5-0.7 cm³/g | ~0.3-0.5 cm³/g |

| Ligand Incorporation | N/A | >70% (quantified by NMR) |

| Thermal Stability | Stable up to ~450 °C | Stable up to ~350-400 °C |

Part 4: Application in Drug Delivery

The functionalized MOF, UiO-66-PTA, is now ready for application as a drug delivery vehicle. The pyridinyl and tetrazolyl moieties are expected to enhance the loading of specific drugs through hydrogen bonding and π-π stacking interactions.[4]

Protocol 3: Drug Loading and In Vitro Release

Materials:

-

UiO-66-PTA

-

Anticancer drug (e.g., 5-Fluorouracil, Doxorubicin)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Drug Loading:

-

Suspend a known amount of activated UiO-66-PTA in a concentrated solution of the chosen drug in a suitable solvent.

-

Stir the suspension at room temperature for 24-48 hours in the dark.

-

Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.

-

Dry the sample under vacuum.

-

-

Quantification of Drug Loading:

-

Digest a known mass of the drug-loaded MOF in a suitable solvent.

-

Analyze the supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the released drug.

-

Calculate the drug loading content and encapsulation efficiency. For UiO-66 based systems, drug loading can be significant, with reports of up to 37% for Quercetin.[13][14][15]

-

-

In Vitro Drug Release:

-

Suspend a known amount of the drug-loaded MOF in PBS at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).

-

Incubate the suspensions at 37 °C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium and replace with fresh PBS.

-

Analyze the drug concentration in the aliquots using HPLC or UV-Vis.

-

Plot the cumulative drug release as a function of time. A pH-responsive release is anticipated, with a faster release rate at the lower pH.[1][13]

-

Mechanism of pH-Responsive Drug Release

Caption: Proposed mechanism for pH-triggered drug release from UiO-66-PTA.

Conclusion and Future Perspectives

The functionalization of MOFs with ligands like (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid represents a significant step towards the rational design of advanced drug delivery systems. The protocols outlined in this guide provide a robust framework for the synthesis, functionalization, and evaluation of these novel materials. The enhanced functionality imparted by the pyridinyl-tetrazole moiety is expected to improve drug loading and enable stimuli-responsive release, key attributes for effective and targeted therapies. Future work could involve the incorporation of specific targeting ligands onto the pyridinyl group to further enhance the selectivity of these MOF-based nanocarriers for specific cell types, paving the way for next-generation personalized medicine.

References

-

Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry, 20(44), 9848-9851. Available at: [Link]

-

Taddei, M., et al. (2019). Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis. Molecules, 24(19), 3619. Available at: [Link]

-

Gholamian, B., et al. (2022). Smart Multifunctional UiO-66 Metal–Organic Framework Nanoparticles with Outstanding Drug-Loading/Release Potential for the Targeted Delivery of Quercetin. Inorganic Chemistry, 61(37), 14776-14791. Available at: [Link]

-

Czajkowska-Szczykowska, D., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 4, 43-69. Available at: [Link]

-

ResearchGate. (n.d.). Drug loading parameters of UiO-66-NH 2 @EPSQ composite with different W drug /W carrier ratios. Available at: [Link]

-

eScholarship. (n.d.). Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. Available at: [Link]

-

ResearchGate. (n.d.). Post-synthetic modification of the metal–organic framework compound UiO-66. Available at: [Link]

-

Scientific.Net. (n.d.). Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride. Available at: [Link]

-

Cohen, S. M., et al. (2011). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Dalton Transactions, 40(15), 3842-3846. Available at: [Link]

-

ResearchGate. (n.d.). Characterisation of the dual and triple drug-loadedMTVM UiO-66 samples. Available at: [Link]

-

AZoNano. (2025). Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications. Available at: [Link]

-

McKinlay, A. C., et al. (2010). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Accounts of Chemical Research, 43(9), 1235-1245. Available at: [Link]

-

Diamond Light Source. (2020). A polymer coating makes Metal Organic Frameworks better at delivering drugs. Available at: [Link]

-

ResearchGate. (n.d.). Metal‒organic frameworks for on-demand drug release and precision drug delivery. Available at: [Link]

-

Juby, P. F., et al. (1991). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Journal of Medicinal Chemistry, 34(1), 118-125. Available at: [Link]

-

ACS Publications. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design, 23(3), 1985–1993. Available at: [Link]

-

ACS Publications. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design, 23(3), 1985–1993. Available at: [Link]

-

Taylor & Francis Online. (2024). Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Journal of Coordination Chemistry, 77(1-2), 1-13. Available at: [Link]

-

Farha, O. K., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. Available at: [Link]

-

ACS Publications. (1991). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 34(1), 269-277. Available at: [Link]

-

ResearchGate. (n.d.). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Available at: [Link]

-

Medycyna. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Available at: [Link]

-

MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1594. Available at: [Link]

Sources

- 1. cd-bioparticles.net [cd-bioparticles.net]

- 2. sci-rad.com [sci-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acs.figshare.com [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. escholarship.org [escholarship.org]

- 12. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride | Scientific.Net [scientific.net]

- 15. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]

catalytic applications of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid metal complexes

An in-depth guide to the catalytic applications of metal complexes of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Pyridyl-Tetrazole Ligands in Catalysis

The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis, materials science, and industrial processes. Within this context, the design of sophisticated ligands that can precisely control the electronic and steric environment of a metal center is of paramount importance. (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid emerges as a ligand of significant interest, integrating several key features that are highly desirable for catalysis.

The structure of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid incorporates a pyridine ring, a tetrazole moiety, and a carboxylic acid group. This combination offers multiple coordination sites, allowing for the formation of stable and well-defined metal complexes. The pyridine and tetrazole rings provide strong N-donor atoms for coordination, while the carboxylate group offers an additional O-donor site, enabling the ligand to act as a versatile chelating agent.[1] Such multidentate ligands are known to enhance the stability and catalytic activity of metal complexes.[2]

This guide provides detailed application notes and protocols for the use of metal complexes of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid in two distinct and highly relevant catalytic transformations: the aerobic oxidation of alcohols and the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles, drawing upon established knowledge in the field of catalysis with related N-heterocyclic ligands.[3][4]

Synthesis of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid Ligand

The synthesis of the (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid ligand is a crucial first step. A plausible synthetic route involves a multi-step process, beginning with the formation of the tetrazole ring followed by N-alkylation.

Sources

photoluminescence properties of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid coordination polymers

Application Note: Photoluminescence & Sensing Protocols for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic Acid Coordination Polymers

Executive Summary

This technical guide details the experimental workflows for utilizing (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (Hpytza) based coordination polymers (CPs). These materials represent a class of "bifunctional" Metal-Organic Frameworks (MOFs) where the ligand provides both N-donor (pyridine/tetrazole) and O-donor (carboxylate) sites.

Key Value Proposition:

-

High Quantum Yield: When coordinated with

metals (Zn, Cd), these CPs exhibit intense blue/violet photoluminescence (PL) due to ligand-to-metal charge transfer (LMCT) and increased ligand rigidity. -

Chemosensing: The uncoordinated nitrogen sites on the tetrazole ring often act as Lewis basic sites, making these materials highly selective fluorescent probes for metal ions (e.g.,

) and nitro-aromatic explosives via quenching mechanisms.

Ligand Design & Material Physics

The ligand Hpytza is structurally distinct because it combines a flexible carboxylate arm with a rigid heteroaromatic core.

-

Structure: Pyridine ring

Tetrazole ring -

Coordination Modes:

-

Pyridine Nitrogen: Monodentate binding.

-

Tetrazole Nitrogen: Can bridge metal centers or remain free for analyte interaction.

-

Carboxylate Group: Can chelate or bridge, forming 1D chains or 2D/3D networks.

-

Mechanism of Photoluminescence: The free Hpytza ligand exhibits weak emission due to non-radiative decay through molecular vibration. Upon coordination to Zn(II) or Cd(II):

-

Rigidification: The metal locks the ligand conformation, reducing vibrational energy loss (Chelation Enhanced Fluorescence - CHEF).

-

Electronic Transition: The emission is typically assigned to intraligand

or

Experimental Protocol: Solvothermal Synthesis

Objective: Synthesize high-purity crystalline [Zn(pytza)_2]_n for PL applications.

Reagents:

-

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid (Hpytza)

- (Zinc Nitrate Hexahydrate)[1][2]

-

NaOH (0.1 M solution)

-

Solvent:

/ Ethanol mixture (1:1 v/v)

Workflow Diagram (DOT):

Figure 1: Step-by-step solvothermal synthesis workflow for Zn-pytza coordination polymers.

Detailed Steps:

-

Dissolution: Dissolve 0.1 mmol Hpytza in 5 mL of ethanol/water (1:1).

-

Deprotonation: Slowly add 0.1 M NaOH under stirring until pH reaches ~6.5. This ensures the carboxylate is available for coordination.

-

Metal Addition: Add 0.1 mmol

dissolved in 5 mL water. Stir for 30 minutes. -

Reaction: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat at 160°C for 3 days .

-

Cooling: Cool to room temperature at a rate of 5°C/h . Note: Rapid cooling yields amorphous powder; slow cooling yields single crystals suitable for XRD.

-

Isolation: Filter the colorless block crystals, wash with distilled water (

) and ethanol, and air dry.

Protocol: Photoluminescence Characterization

Objective: Measure solid-state emission and establish baseline for sensing.

Instrument Settings:

-

Excitation Slit: 2.5 nm

-

Emission Slit: 5.0 nm

-

Scan Speed: 1200 nm/min

-

Excitation Wavelength (

): Typically 290–330 nm (determine via excitation scan).

Data Presentation (Typical Values):

| Material | Appearance | Quantum Yield ( | ||

| Free Ligand (Hpytza) | 300 | 420 (Weak) | Faint Blue | < 1% |

| Zn-CP Complex | 310 | 445 (Strong) | Bright Blue | ~15-25% |

| Cd-CP Complex | 310 | 450 (Strong) | Bright Blue | ~20-30% |

Analysis: The red-shift (bathochromic shift) from 420 nm to 445 nm upon coordination indicates a decrease in the HOMO-LUMO gap, attributed to the stabilization of the ligand's excited state by the metal center.

Application Note: Fluorescence Sensing of Fe(III)

These CPs are excellent candidates for detecting

Sensing Protocol:

-

Suspension Prep: Grind 5 mg of the Zn-CP crystals into a fine powder. Disperse in 10 mL of aqueous solution (or HEPES buffer). Sonicate for 20 mins to create a stable suspension.

-

Baseline Scan: Record the PL spectrum of the suspension.

-

Titration: Add aliquots (e.g., 10

L) of -

Observation: Monitor emission intensity at

(445 nm).

Mechanism of Quenching (Graphviz):

Figure 2: Competitive quenching mechanism for Fe(III) detection.

Data Analysis (Stern-Volmer Plot):

Calculate quenching efficiency using the Stern-Volmer equation:

- : Initial intensity.

- : Intensity with analyte.[3]

-

: Quenching constant (

-

Target Metric: A

indicates high sensitivity.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Crystallinity | Cooling too fast or pH too low. | Decrease cooling rate to 2°C/h; Ensure pH is ~6.5 during mixing. |

| Weak Emission | Solvent quenching (O-H oscillators). | Dry sample thoroughly; Measure in solid state rather than suspension if possible. |

| Non-Selective Quenching | Concentration too high. | Dilute the CP suspension. Inner filter effect might be dominating. |

References

-

Synthesis & Structural Analogs